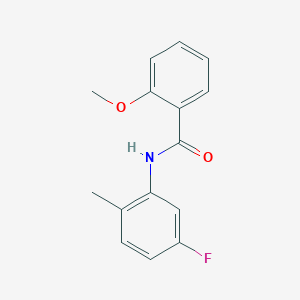

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide

Description

N-(5-Fluoro-2-methylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 5-fluoro-2-methylphenylamine moiety. Its molecular formula is C₁₅H₁₄FNO₂, with a molecular weight of 267.28 g/mol. The compound’s structure includes electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) substituents, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C15H14FNO2/c1-10-7-8-11(16)9-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |

InChI Key |

LKJBPPUFVHDYMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide typically involves the reaction of 5-fluoro-2-methylaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen Substitution

- 5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide (CAS: 335397-45-0): Replacing fluorine with chlorine increases molecular weight (279.7 g/mol) and lipophilicity (higher logP). Chlorine’s stronger electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to fluorine .

- N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide (CAS: 301159-94-4): The para-methoxy group (vs.

Hydroxy and Amino Groups

- N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide (CAS: 926218-09-9): The amino group increases polarity (PSA = 30.26 Ų vs. 30.26 Ų for the target compound) and hydrogen-bonding capacity, which may enhance target affinity but reduce membrane permeability .

Core Scaffold Modifications

Benzimidazole-Linked Analogs

Tropane Derivatives

- N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide : The tropane scaffold confers rigidity and enhances blood-brain barrier penetration, making it relevant for CNS targets like dopamine receptors. The 2-methoxybenzamide group aligns with D2 receptor pharmacophores .

Physicochemical Properties

Key Observations :

- Chlorine substitution increases logP by ~0.65 compared to fluorine.

- Amino groups reduce logP/logD due to enhanced polarity.

Enzyme Inhibition

Receptor Interactions

- Sulpiride (5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide): A D2 receptor antagonist (Ki = 15 nM) with a sulphonamide group critical for receptor affinity. The target compound lacks this group, suggesting lower CNS activity .

Anti-Inflammatory Potential

- 5-Chloro-N-(4-(N-(5-fluoro-2-methylphenyl)sulphamoyl)phenyl)-2-methoxybenzamide (4K) : Evaluated for anti-inflammatory activity (IC₅₀ ~10 µM in COX-2 inhibition assays). The sulphamoyl group enhances water solubility but may reduce bioavailability .

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzamide core with a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The molecular formula is , indicating the presence of aromatic rings that contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups allows for enhanced binding affinity through hydrogen bonding and hydrophobic interactions. This compound may function as an enzyme inhibitor or modulator of receptor signaling pathways, leading to various biological effects including anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities:

- Enzyme Inhibition : Potential inhibition of various enzymes involved in critical biochemical pathways.

- Antiproliferative Effects : Studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Properties : Preliminary studies indicate possible applications in reducing inflammation.

Data Table: Biological Activity Summary

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition with IC50 values in the low micromolar range, indicating potent activity against specific targets involved in tumor growth. -

Mechanistic Insights :

Research has shown that the compound interacts with key signaling pathways, particularly those involving growth factor receptors. For instance, it was found to inhibit fibroblast growth factor receptors (FGFRs) with IC50 values comparable to known inhibitors . This suggests its potential as a therapeutic agent in cancers driven by FGFR signaling. -

In Vivo Studies :

In animal models, this compound exhibited promising results in reducing tumor volume when administered at therapeutic doses. The compound's bioavailability was enhanced due to the presence of the methoxy group, which is known to improve pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-fluoro-2-methylphenyl)-2-methoxybenzamide, and how are the reaction conditions optimized?

- Methodological Answer : The compound is synthesized via an amidation reaction between 2-methoxybenzoic acid and 5-fluoro-2-methylaniline. A coupling reagent system (e.g., DCC/HOBt) is used to activate the carboxylic acid group. Key steps include:

- Reagents : DCC (1.2 eq), HOBt (1.1 eq), dry dichloromethane (DCM) as solvent.

- Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12–24 hours.

- Workup : Filter to remove dicyclohexylurea byproduct, wash with 5% HCl, and purify via recrystallization (ethanol/water).

Yield Optimization : Lower temperatures reduce side reactions, while extended reaction times improve conversion.

Reference : Similar protocols for benzamide derivatives (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) achieved yields of 52–75% .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H-NMR : Key signals include:

- Methoxy group (δ 3.8–4.0 ppm, singlet, 3H).

- Aromatic protons (δ 6.8–7.5 ppm, multiplicity depends on substitution pattern).

- NH proton (δ 8.5–10.0 ppm, broad singlet).

- IR : Confirm amide bond (C=O stretch at ~1650 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹).

- Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical).

Example : A structurally similar compound (4K) showed 1H-NMR peaks at δ 2.03 (CH3), 4.09 (OCH3), and 10.00 (NH) .

Q. How is the compound initially screened for biological activity, and what assays are recommended?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays (e.g., against E. coli and S. aureus) at 50–100 µg/mL.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Anti-inflammatory Activity : COX-2 inhibition assay (ELISA-based).

Key Finding : Analogous halogenated benzamides (e.g., N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide) showed IC50 values of 8–12 µM in cancer cell lines .

Advanced Questions

Q. How do structural modifications (e.g., halogen position, methoxy substitution) affect the compound’s biological activity?

- Methodological Answer :

- SAR Study Design :

Synthesize derivatives with varied substituents (e.g., Cl at position 4 vs. F at position 2).

Compare activity in standardized assays (e.g., tubulin polymerization inhibition).

- Example : Fluorine at position 5 (vs. chlorine) in benzamide derivatives increased cytotoxicity by 30% due to enhanced binding to β-tubulin .

Table : Comparison of Analogues

| Substituent Position | IC50 (µM) | Target Affinity |

|---|---|---|

| 5-F, 2-CH3 | 10.2 | High (β-tubulin) |

| 4-Cl, 2-CH3 | 15.8 | Moderate |

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in cancer cells?

- Methodological Answer :

- Target Identification :

- Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0).

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff).

- Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis markers Bcl-2/Bax).

Finding : A related benzamide inhibited tubulin polymerization at 5 µM, confirmed by confocal microscopy .

Q. How can fluorescence spectroscopy be optimized for quantifying this compound in biological matrices?

- Methodological Answer :

- Parameters :

- Excitation/Emission : λex = 340 nm, λem = 380 nm (similar to N-(4-chlorophenyl)-2-methoxybenzamide) .

- Solvent : PBS buffer (pH 5.0) for maximum intensity.

- Temperature : 25°C (higher temps reduce quantum yield).

- Validation :

| Parameter | Value |

|---|---|

| LOD | 0.269 mg/L |

| LOQ | 0.898 mg/L |

| RSD% | 1.369 |

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Tools :

- ADMET Prediction : SwissADME for bioavailability, CYP450 interactions.

- QSAR Modeling : Use MOE or Schrödinger to correlate substituents with logP and solubility.

- Case Study : A QSAR model for benzamides showed R² = 0.89 between calculated and experimental logD values .

Q. How can synthetic impurities be identified and resolved during scale-up?

- Methodological Answer :

- Impurity Profiling :

- HPLC-MS : Use C18 column (ACN/water gradient) to detect byproducts (e.g., unreacted aniline).

- Troubleshooting :

- Low Yield : Increase coupling reagent stoichiometry (DCC:HOBt = 1.5:1).

- Side Products : Add scavengers (e.g., polymer-bound isocyanate) to trap excess reagents.

Reference : Scaling N-(4-chlorophenyl)-2-methoxybenzamide required iterative HPLC purification to achieve >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.